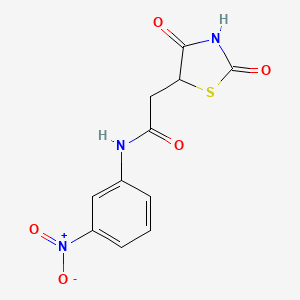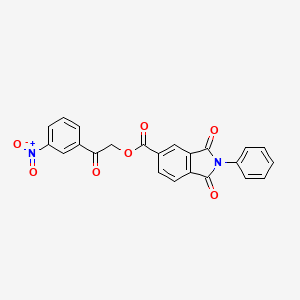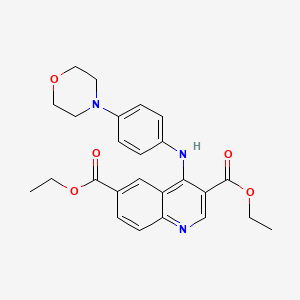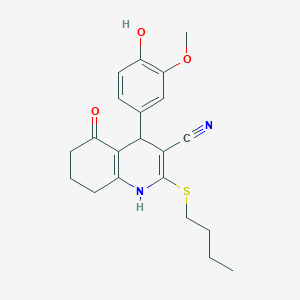
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with chloroacetic acid in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with thiourea to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of cancer cells in vitro.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential proteins or enzymes in microorganisms. For its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide: Lacks the nitro group, which may result in different biological activities.
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide: Similar structure but with the nitro group in a different position, potentially leading to variations in activity.
Uniqueness: The presence of the nitro group at the 3-position of the phenyl ring in 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide contributes to its unique biological activities. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
449185-79-9 |
|---|---|
Molecular Formula |
C11H9N3O5S |
Molecular Weight |
295.27 g/mol |
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C11H9N3O5S/c15-9(5-8-10(16)13-11(17)20-8)12-6-2-1-3-7(4-6)14(18)19/h1-4,8H,5H2,(H,12,15)(H,13,16,17) |
InChI Key |
HVGXTCMOMGFTPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC2C(=O)NC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(2-phenylquinazolin-4-yl)amino]benzoate](/img/structure/B11619612.png)
![(2Z)-2-(2,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11619620.png)
![4-{5-[(Z)-(1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B11619626.png)
![N-Benzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]-N-methylacetamide](/img/structure/B11619631.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11619637.png)
![4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B11619641.png)


![N-((5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11619655.png)

![N-[3-(trifluoromethyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B11619673.png)
![2-(4-Bromophenyl)-2-oxoethyl 4-{[4-(2,4-dichlorophenoxy)phenyl]amino}-4-oxobutanoate](/img/structure/B11619675.png)
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11619688.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(3-methylphenoxy)butanamide](/img/structure/B11619695.png)
